3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFVYQAYCDZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-bromo-2-aminopyridine
The key intermediate 3-bromo-2-aminopyridine can be prepared by selective bromination of 2-aminopyridine. According to a detailed patent (CN103664765A), the method involves controlled addition of bromine to 2-aminopyridine in an organic solvent under carefully regulated temperature and addition rates to maximize yield and purity while minimizing by-products.
Process Summary:
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolve 2-aminopyridine in an organic solvent | Typically at 0 °C |
| 2 | Add half of the bromine slowly under stirring at 0 °C | Bromine addition rate: 1 drop every 5-7 seconds |
| 3 | Heat mixture to 10-20 °C and add acetic acid dropwise | Acetic acid addition rate: 1 drop every 3-4 seconds |
| 4 | Cool back to 0 °C and add the second half of bromine slowly | Same addition rate as step 2 |
| 5 | Heat to 50-60 °C and react for 0.5-1.5 hours | Reaction time optimized for yield |
| 6 | Neutralize with sodium hydroxide solution, extract with water three times | pH adjusted to neutral |
| 7 | Concentrate under reduced pressure to obtain 3-bromo-2-aminopyridine | Product isolated with high purity |
- The stepwise bromine addition and temperature control prevent over-bromination and formation of undesired polybrominated by-products.
- Use of acetic acid as a co-reagent facilitates selective bromination.
- Post-reaction neutralization and extraction simplify purification.
- The method is scalable and cost-effective for industrial production.
This method yields 3-bromo-2-aminopyridine with high purity and minimal by-products, suitable for direct use in subsequent synthetic steps without extensive purification.
Summary Table of Preparation Steps
| Step | Target Compound | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | 3-bromo-2-aminopyridine | 2-aminopyridine, bromine, acetic acid, NaOH | High purity 3-bromo-2-aminopyridine | Controlled bromination, scalable |
| 2 | 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | 3-bromo-2-aminopyridine, 3-ethoxypropyl halide, base (K2CO3), DMF | N-alkylated product | Mild heating, nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .
Scientific Research Applications
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine with structurally related pyridin-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Substituent Effects
Table 1: Key Structural Features and Predicted Properties
Key Observations:
Comparatively, 3-Bromo-5-chloropyridin-2-amine (Br at 3, Cl at 5) may exhibit enhanced halogen bonding for biological interactions . The ethoxypropyl group in the target compound increases steric bulk and lipophilicity (predicted Log P ~2.8) compared to smaller N-substituents like methyl (Log P ~1.5) .
Conformational Influence: The 3-ethoxypropyl group may adopt flexible conformations, as seen in 3,7-diazabicyclo[3.3.1]nonane derivatives, where similar groups stabilize "chair-chair" conformations . This flexibility could influence binding to biological targets or solubility in aqueous media.
Biological Activity Trends :
- QSAR studies on pyridin-2-amine derivatives highlight Log P and steric parameters (e.g., SMR) as critical for antibacterial activity . The target compound’s higher Log P compared to N-methyl analogs may enhance membrane permeability but could limit solubility.
- N-(2-Bromobenzyl)pyridin-2-amine, with a benzyl group, demonstrates antibacterial activity, suggesting that bulky N-substituents can modulate bioactivity . However, the target compound’s discontinued status implies unverified or insufficient efficacy .
Biological Activity
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a bromine atom, an ethoxypropyl side chain, and a pyridine ring, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances lipophilicity, potentially increasing the compound's binding affinity to target proteins. The ethoxypropyl group may also facilitate hydrophobic interactions, enhancing the overall stability of the compound in biological systems .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
Anticancer Activity
Studies have explored the anticancer potential of pyridine derivatives. For example, compounds targeting polo-like kinase 1 (Plk1), a critical regulator in cell division, have shown promising results in inhibiting cancer cell proliferation. The IC50 values for related compounds range from 1.63 to 4.38 µM in various cancer cell lines . Although direct studies on this compound are scarce, its structural analogs suggest potential efficacy in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study on thiourea derivatives indicated that structural modifications similar to those in this compound could enhance antibacterial activity against resistant strains . This suggests that further exploration of this compound could yield significant antimicrobial agents.
- Cytotoxicity Testing : In vitro cytotoxicity assays have been conducted on pyridine-based compounds against various cancer cell lines (e.g., MCF-7, PC3). These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibited IC50 values as low as 1.29 µM . Such findings underscore the need for targeted investigations into the cytotoxic effects of this compound.
Data Tables
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Plk1 | 4.38 | Anticancer |
| Compound B | E. faecalis | 40 | Antimicrobial |
| Compound C | MCF-7 | 1.29 | Cytotoxicity |
| Compound D | P. aeruginosa | 50 | Antimicrobial |
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxypropyl group) and bromine integration.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHBrNO).
- X-ray Diffraction : Single-crystal X-ray analysis for absolute configuration determination, particularly for resolving stereochemical ambiguities .
How does the substitution pattern on the pyridine ring influence the biological activity of this compound?
Advanced Research Question
The bromine atom at the 3-position enhances electrophilic reactivity, enabling interactions with nucleophilic residues in enzyme active sites. The ethoxypropyl group introduces steric bulk, potentially modulating binding affinity. Comparative studies with analogs (e.g., methyl, isopropyl substituents) reveal that bulkier groups reduce off-target interactions but may lower solubility. Computational docking (e.g., AutoDock) can predict binding modes to targets like kinases or GPCRs .
What are the common challenges in achieving high purity during the synthesis of brominated pyridine derivatives, and how can they be mitigated?
Basic Research Question
- Byproduct Formation : Over-bromination or di-substitution can occur. Mitigation: Use stoichiometric NBS and monitor reaction progress via TLC.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates brominated products. Recrystallization in ethanol/water mixtures improves purity for crystalline derivatives .
In designing experiments to study the reactivity of this compound, what factors should be considered for successful coupling reactions?
Advanced Research Question
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling with arylboronic acids.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres.
- Temperature Control : Microwave-assisted synthesis can reduce reaction times for sluggish couplings .
How can computational chemistry aid in predicting the interaction mechanisms between this compound and biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., bromine’s electrophilicity).
- Molecular Dynamics (MD) : Simulate binding stability in solvent environments (e.g., water, lipid bilayers).
- Pharmacophore Modeling : Map steric/electronic features critical for target engagement (e.g., kinase ATP-binding pockets) .
What are the best practices for handling and storing brominated amine compounds to ensure stability and prevent degradation?
Basic Research Question
- Storage : Under argon or nitrogen in amber glass vials to prevent oxidation and light-induced degradation.
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Handling : Use gloveboxes for air-sensitive reactions and monitor for hydrobromic acid release during hydrolysis .
How do steric and electronic effects of the ethoxypropyl group in this compound influence its chemical reactivity compared to other alkyl substituents?
Advanced Research Question
The ethoxypropyl group’s ether oxygen donates electron density via resonance, slightly activating the pyridine ring toward electrophilic substitution. However, its branched structure introduces steric hindrance, reducing accessibility to bulky reagents. Comparative kinetic studies with linear-chain analogs (e.g., propyl vs. ethoxypropyl) reveal slower reaction rates in SNAr mechanisms due to hindered nucleophile approach .
What strategies can be employed to resolve contradictions in biological activity data observed for this compound across different studies?
Advanced Research Question
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and compound batches.
- Purity Verification : Confirm ≥95% purity via HPLC and elemental analysis.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities independently of assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
